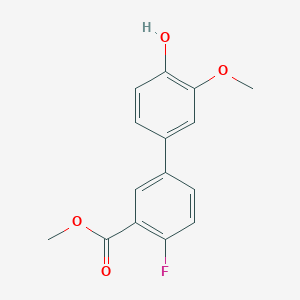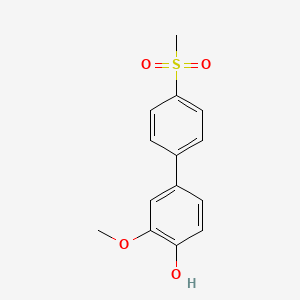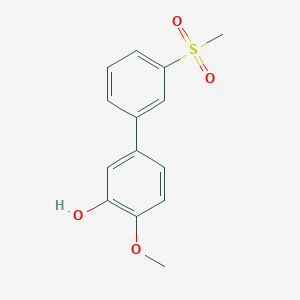
4-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol (95%) is a compound of interest in the field of synthetic organic chemistry. It is an organic compound with a molecular structure of C11H10ClNO3, and is commonly referred to as CCCMP. This compound has a wide range of applications in various areas of science, including medicinal chemistry, materials science, catalysis, and biochemistry.
科学研究应用
CCCMP has a wide range of applications in scientific research. In medicinal chemistry, CCCMP has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammation-causing molecules. Additionally, CCCMP has been used as a catalyst for the synthesis of a variety of organic compounds, such as pyrimidines, quinolines, and pyridines. In materials science, CCCMP has been used as a cross-linking agent for the production of polymers, and as a catalyst for the synthesis of polymers. In biochemistry, CCCMP has been used to study enzyme-substrate interactions, and to study the structure and function of proteins.
作用机制
The mechanism of action of CCCMP is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammation-causing molecules, and CCCMP has been found to be an effective inhibitor of this enzyme. Additionally, CCCMP has been found to act as a catalyst in the synthesis of a variety of organic compounds, such as pyrimidines, quinolines, and pyridines.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCCMP are not fully understood. However, it has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammation-causing molecules. Additionally, CCCMP has been found to act as a catalyst in the synthesis of a variety of organic compounds, such as pyrimidines, quinolines, and pyridines.
实验室实验的优点和局限性
CCCMP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be synthesized in a variety of ways. Additionally, CCCMP has a wide range of applications in various areas of science, including medicinal chemistry, materials science, catalysis, and biochemistry. However, there are also several limitations to using CCCMP in laboratory experiments. It is a relatively unstable compound, and has a tendency to decompose at higher temperatures. Additionally, CCCMP is a toxic compound, and should be handled with caution.
未来方向
There are several potential future directions for research involving CCCMP. One possible area of research is the development of new methods for the synthesis of CCCMP. Additionally, further research could be conducted to better understand the biochemical and physiological effects of CCCMP. Another potential area of research is the development of new applications for CCCMP, such as in the field of materials science. Finally, further research could be conducted to better understand the mechanism of action of CCCMP, and to develop new inhibitors of the enzyme cyclooxygenase-2 (COX-2).
合成方法
The synthesis of CCCMP can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 3-chloro-4-methoxyphenol with aqueous sodium hydroxide, followed by reaction with 3-chloro-4-nitrobenzoyl chloride. This reaction yields CCCMP in a yield of approximately 95%. Other methods for the synthesis of CCCMP include the reaction of 3-chloro-4-methoxyphenol with 3-chloro-4-nitrobenzoyl chloride in the presence of pyridine, as well as the reaction of 3-chloro-4-methoxyphenol with 3-chloro-4-nitrobenzoyl chloride in the presence of triethylamine.
属性
IUPAC Name |
2-chloro-5-(4-hydroxy-3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-7-9(3-5-12(13)17)8-2-4-11(15)10(6-8)14(16)18/h2-7,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRCCUKGBMCSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685733 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol | |
CAS RN |
1261904-10-2 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380249.png)











![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380335.png)
